2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile
Description
Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)8-4-3-7(12)5-9(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJZLSGUKAWWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro or fluoro groups.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Other Nitrile Derivatives
Procyazine (2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropanenitrile)
- Structure: Shares the 2-methylpropanenitrile group but incorporates a triazine ring and cyclopropylamino substituent.
- Application : Primarily used as a herbicide, contrasting with the pharmaceutical research focus of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile .
- Regulatory Status : ANSI-listed with established tolerances, indicating broader agricultural adoption compared to the discontinued status of the target compound .
2-(1-Benzyl-4-hydroxypiperidin-4-yl)-2-methylpropanenitrile
- Structure : Features a piperidine ring instead of an aromatic phenyl group, introducing distinct steric and electronic effects.
- Application : Registered in 2018, its use remains undisclosed but likely diverges from the target compound due to the presence of a heterocyclic ring .
2-Cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)propanamide
Comparison with Non-Nitrile Analogues
2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride
- Structure : Replaces the nitrile group with an amine, altering polarity and reactivity.
2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride
Research and Industrial Implications
- Synthetic Utility : The target compound’s role in synthesizing imidazole derivatives underscores its importance in drug discovery pipelines, whereas procyazine exemplifies agrochemical applications of nitriles .
- Market Trends: Discontinuation of this compound contrasts with the sustained production of analogs like 2-(4-aminophenyl)-2-methylpropanenitrile, which has documented global market analyses .
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